
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is an organic compound with the molecular formula C11H14 It is a derivative of cyclooctatetraene, characterized by the presence of three methyl groups attached to the cyclooctatetraene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method is the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated cyclooctane derivatives
Substitution: Halogenated or sulfonated derivatives
科学的研究の応用
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
Cyclooctatetraene: The parent compound, lacking the methyl groups, with similar reactivity but different physical properties.
1,2,4-Trimethylcycloocta-1,3,5,7-tetraene: Another methylated derivative with different substitution patterns, leading to variations in reactivity and applications.
Tetramethylcycloocta-1,3,5,7-tetraene: A fully methylated derivative with distinct chemical and physical properties.
Uniqueness
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties compared to other methylated derivatives. Its unique structure makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
特性
CAS番号 |
63318-58-1 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
1,2,3-trimethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H14/c1-9-7-5-4-6-8-10(2)11(9)3/h4-8H,1-3H3 |
InChIキー |
LNWQJJSZJOLRKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
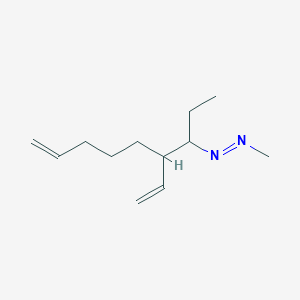

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
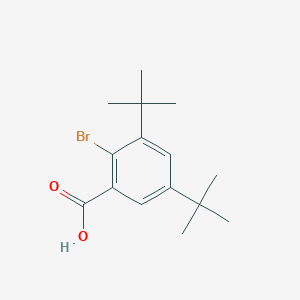
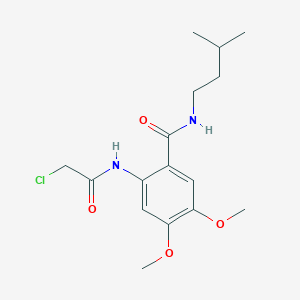
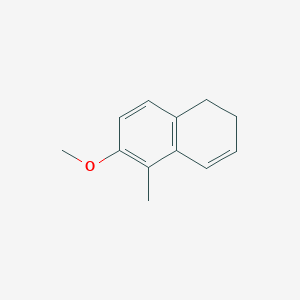
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
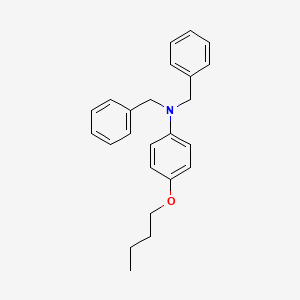
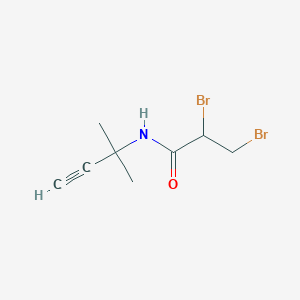
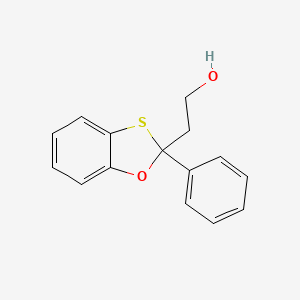
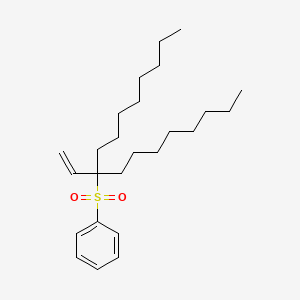
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
